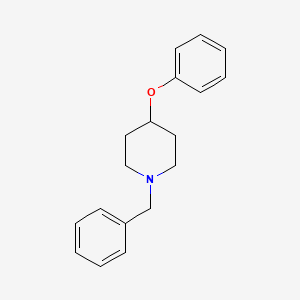

1-Benzyl-4-phenoxypiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-phenoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXNWAITWRDLGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for 1-Benzyl-4-phenoxypiperidine Synthesis

The creation of this compound is a well-documented process in organic chemistry, with specific routes being favored for their efficiency and yield.

Key Synthetic Routes and Reaction Pathways (e.g., Mitsunobu Condensation)

A prominent and efficient method for synthesizing this compound involves a multi-step process starting from 1-benzyl-4-piperidone. researchgate.netsci-hub.se The initial step is the reduction of 1-benzyl-4-piperidone, typically using sodium borohydride (B1222165) (NaBH₄), to yield 1-benzyl-4-hydroxypiperidine (B29503). researchgate.netsci-hub.se

Following the formation of the alcohol intermediate, a Mitsunobu condensation reaction is employed. researchgate.netsci-hub.se This reaction is a cornerstone in organic synthesis for converting alcohols to a variety of other functional groups, including the ether linkage present in the target molecule. mdpi.comorganic-chemistry.orgwikipedia.org In this specific synthesis, 1-benzyl-4-hydroxypiperidine is treated with phenol (B47542) in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netsci-hub.sewikipedia.org The reaction proceeds with a clean inversion of stereochemistry, a characteristic feature of the Mitsunobu reaction. organic-chemistry.orgwikipedia.org This sequence provides the this compound intermediate. sci-hub.se

An alternative approach involves the formation of N-benzyl-4-phenoxypyridinium salts by reacting 4-phenoxypyridine (B1584201) with benzyl (B1604629) halides. These salts are then reduced to tetrahydropyridine (B1245486) intermediates, which can be further hydrogenated to yield the piperidine (B6355638) derivative.

Precursor Synthesis and Intermediate Derivatization

The primary precursor for the Mitsunobu route is 1-benzyl-4-piperidone. researchgate.netsci-hub.se This starting material can be synthesized through various methods, including the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation. chemicalbook.com Another method involves the reaction of 4-piperidone (B1582916) hydrochloride with benzyl bromide. chemicalbook.com

Once this compound is synthesized, it can serve as a key intermediate for further chemical transformations. sci-hub.se For instance, debenzylation via catalytic hydrogenation (e.g., using 10% Pd over carbon in a hydrogen atmosphere) can remove the benzyl group to afford 4-phenoxypiperidine (B1359869). sci-hub.se This secondary amine is a crucial building block for the synthesis of a wide array of derivatives. sci-hub.se

Synthesis of Analogues and Derivatives of the this compound Core

The this compound scaffold provides a versatile platform for generating a library of analogues with diverse structural features.

Diversification Strategies for Structural Modification

Structural modifications of the this compound core can be achieved through several strategies. One common approach is the N-alkylation of the piperidine nitrogen after debenzylation. sci-hub.se This allows for the introduction of various alkyl or arylalkyl chains, leading to a wide range of N-substituted 4-phenoxypiperidine derivatives. google.comnih.gov

Another point of diversification is the phenoxy group itself. By using substituted phenols in the Mitsunobu reaction, analogues with different electronic and steric properties on the phenyl ring can be synthesized. acs.orgnih.gov Furthermore, modifications can be made to the piperidine ring, although this often requires starting from different precursors. mdpi.com The benzyl group can also be replaced with other protecting groups or functional moieties to explore structure-activity relationships. researchgate.net

Radiosynthesis Approaches for Labeled Derivatives (e.g., Carbon-11 labeling)

For applications in molecular imaging, such as Positron Emission Tomography (PET), radiolabeled derivatives of this compound are of significant interest. Carbon-11 (¹¹C), with its short half-life of 20.4 minutes, is a commonly used radionuclide for PET tracers. nih.govmdpi.com

The synthesis of ¹¹C-labeled ureas and carbamates derived from the 4-phenoxypiperidine core has been reported. nih.govresearchgate.net These radiosyntheses often involve the use of [¹¹C]carbon monoxide ([¹¹C]CO) or [¹¹C]carbon dioxide ([¹¹C]CO₂) as the radiolabeling precursor. nih.govresearchgate.net For example, palladium-mediated oxidative carbonylation using [¹¹C]CO can be employed to introduce the ¹¹C-carbonyl group into the molecule. mdpi.comresearchgate.net The development of efficient and rapid ¹¹C-labeling methods is crucial due to the short half-life of the isotope. nih.gov

Spectroscopic Characterization Techniques in Structural Elucidation (e.g., NMR, FTIR, X-ray Diffraction in research context)

The unambiguous identification and structural confirmation of this compound and its derivatives rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure.

¹H NMR provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals would include those for the aromatic protons of the benzyl and phenoxy groups (typically in the range of 6.8-7.4 ppm), the benzylic methylene (B1212753) protons, and the protons of the piperidine ring. usp.br

¹³C NMR reveals the carbon framework of the molecule, with distinct chemical shifts for the aromatic, benzylic, and piperidine carbons. usp.br

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include C-H stretching vibrations for the aromatic and aliphatic parts, C=C stretching for the aromatic rings, and the characteristic C-O-C stretching of the ether linkage. researchgate.net

X-ray Diffraction analysis of single crystals provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.netmdpi.com This technique is invaluable for confirming the stereochemistry and understanding intermolecular interactions. googleapis.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

| Technique | Key Data Provided | Typical Application |

| ¹H NMR | Chemical shifts, coupling constants, and integration of proton signals. | Elucidation of the proton environment and connectivity. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Determination of the carbon skeleton. |

| FTIR | Vibrational frequencies of functional groups. | Identification of functional groups like C-O-C, C-H, and aromatic C=C. |

| X-ray Diffraction | Three-dimensional crystal structure, bond lengths, and angles. | Unambiguous determination of molecular geometry and stereochemistry. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirmation of molecular formula and structural fragments. |

Purification Methods in Compound Preparation

The isolation and purification of the final product are critical steps in the synthesis of this compound to ensure high purity, which is essential for its subsequent use. The crude product obtained from synthesis typically contains unreacted starting materials, reagents, and byproducts. Therefore, various purification techniques are employed, often in combination, to remove these impurities. The primary methods reported for this compound and structurally related compounds include column chromatography, recrystallization, and liquid-liquid extraction.

Column Chromatography

Column chromatography is a widely used and highly effective method for purifying piperidine derivatives. semanticscholar.org This technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. For compounds in the class of this compound, silica (B1680970) gel is the most common stationary phase.

Flash column chromatography is a specific application that uses pressure to speed up the elution process, enabling rapid and efficient purification. Research on related compounds demonstrates the utility of various solvent systems (eluents) to achieve separation. For instance, the purification of 4-phenoxypiperidine, a precursor, was accomplished using flash column chromatography with a mobile phase of 5% methanol (B129727) (MeOH) and 1% triethylamine (B128534) (TEA) in dichloromethane (B109758) (DCM), yielding the product as a white solid. mdpi.com In other syntheses involving phenoxypiperidine derivatives, different eluent compositions have been optimized to isolate the target molecule. mdpi.comdiva-portal.org

The choice of eluent is crucial and is tailored to the polarity of the target compound and its impurities. A common strategy involves starting with a non-polar solvent system and gradually increasing the polarity to elute the compounds from the column. For example, a mixture of hexanes and ethyl acetate (B1210297) is a frequently employed solvent system. umich.edugoogle.com

Table 1: Examples of Column Chromatography Conditions for Piperidine Derivatives

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

| 4-Phenoxypiperidine | Silica Gel | 5% Methanol, 1% Triethylamine in Dichloromethane | mdpi.com |

| N-(2,4-Dichlorobenzyl)-4-phenoxypiperidine-1-carboxamide | Silica Gel | 1% Methanol, 1% Acetic Acid in Dichloromethane | mdpi.comdiva-portal.org |

| Racemic 1-benzyl-4-(3-bromo-phenoxy)-3-trifluoromethyl-piperidine | Silica Gel | 4:1 Hexanes:Ethyl Acetate | google.com |

| tert-Butyl 4-(3-formylphenoxy)piperidine-1-carboxylate | Silica Gel | 20% Ethyl Acetate in Petroleum Ether | nih.gov |

| General Piperidine Derivative | Silica Gel | 1:1 Hexanes/Ethyl Acetate | umich.edu |

| General Piperidine Derivative | Silica Gel | 10% Methanol in Dichloromethane | umich.edu |

Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The process involves dissolving the crude solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.

The selection of an appropriate solvent or solvent system is the most critical parameter for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For piperidine derivatives, various solvent systems have been reported. For example, N-Benzylpiperidine-1-carboxamide was recrystallized from petroleum ether, yielding colorless crystals. mdpi.com In the synthesis of other substituted piperidin-4-ones, ethanol (B145695) is a commonly used recrystallization solvent. chemrevlett.com The hydrochloride salt of a related compound, 4-(4-Benzylphenoxy)piperidine, was purified by recrystallization from an ethanol-ether mixture.

Table 2: Recrystallization Solvents for Piperidine Derivatives

| Compound | Recrystallization Solvent(s) | Reference |

| N-Benzylpiperidine-1-carboxamide | Petroleum Ether | mdpi.com |

| N-(4-Methoxyphenyl)piperidine-1-carboxamide | Petroleum Ether | mdpi.com |

| N-Benzyl piperidin-4-one oxime derivative | Methanol | chemrevlett.com |

| t-3-benzyl-r-2,c-6-diphenylpiperidin-4-one | Distilled Ethanol | chemrevlett.com |

Liquid-Liquid Extraction and Washing

Before chromatographic purification or recrystallization, a preliminary workup using liquid-liquid extraction is standard practice. This method separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent.

In a typical procedure following the synthesis of a piperidine derivative, the reaction mixture is diluted with an organic solvent like ethyl acetate or dichloromethane and washed with water or a saturated sodium chloride (brine) solution. umich.edunih.gov This removes water-soluble impurities and inorganic salts. The pH of the aqueous phase can be adjusted to facilitate the separation. For instance, washing with a basic solution, such as sodium hydroxide (B78521) (NaOH), can remove acidic impurities, while an acidic wash (e.g., with hydrochloric acid) can remove basic impurities. mdpi.comumich.edu After extraction, the organic layers are combined, dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. mdpi.comumich.edunih.gov

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for isolating minor components, High-Performance Liquid Chromatography (HPLC) is employed. HPLC operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column packed with smaller particles, resulting in much higher resolution and faster separation times.

Both analytical and preparative HPLC are valuable. Analytical HPLC can be used to assess the purity of the final compound. mdpi.comsielc.com Semi-preparative HPLC can be used to purify larger quantities of the compound than analytical HPLC allows. mdpi.comdiva-portal.org For instance, the purification of N-(2,4-Dichlorobenzyl)-4-phenoxypiperidine-1-carboxamide involved flash chromatography followed by semi-preparative HPLC to isolate the final product. mdpi.comdiva-portal.org Reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar, is a common mode used for the analysis and purification of such compounds. sielc.com

Molecular Interactions and Biological Activity Profiles

Receptor Binding and Modulation Studies

The unique structure of 1-Benzyl-4-phenoxypiperidine, which combines a benzyl (B1604629) group with a 4-phenoxypiperidine (B1359869) core, has made it a subject of investigation in medicinal chemistry for its potential interactions with various receptor systems.

The 1-benzylpiperidine (B1218667) moiety is a recognized structural element in the design of ligands for sigma (σ) receptors. nih.govmdpi.com Research indicates that the presence and substitution of this moiety play a crucial role in determining the affinity and selectivity of compounds for the two main sigma receptor subtypes, σ1 and σ2. nih.govmdpi.com

Studies have shown that a benzyl residue on the piperidine (B6355638) nitrogen is generally favorable for high affinity at the sigma-1 (σ1) receptor. nih.gov For instance, in a series of spiro[ nih.govbenzofuran-1,4'-piperidines], the 1'-benzyl substituted compound was among the most potent σ1 ligands, exhibiting a Kᵢ value in the low nanomolar range. nih.gov

Further research on polyfunctionalized pyridines linked to a 1-benzylpiperidine motif also identified compounds with high affinity for the human σ1 receptor (hσ₁R). mdpi.com For example, a compound featuring a 1-benzylpiperidine group connected via an ethylamino linker to a substituted pyridine (B92270) ring showed a Kᵢ value of 7.57 nM for the hσ₁R. mdpi.com The length of the linker between the 1-benzylpiperidine moiety and the pyridine ring was found to be a critical determinant of σ₁R affinity. mdpi.com Specifically, increasing the linker length from a direct amino group to an ethylamino, propylamino, or butylamino group resulted in increased affinity. mdpi.com

| Compound | Linker (n) | Kᵢ (hσ₁R) [nM] | Source |

|---|---|---|---|

| Compound 1 | 0 (amino) | 29.2 | mdpi.com |

| Compound 2 | 2 (ethylamino) | 7.57 | mdpi.com |

| Compound 3 | 3 (propylamino) | 2.97 | mdpi.com |

| Compound 4 | 4 (butylamino) | 3.97 | mdpi.com |

| 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine] (23) | N/A | 1.14 | nih.gov |

The affinity of benzylpiperidine-containing compounds for sigma-2 (σ2) receptors is also significant, although selectivity varies. In some chemical series, benzyl-containing analogs have shown a considerable drop in affinity for the σ2 receptor compared to the σ1 subtype. frontiersin.org For example, one study noted a drastic decrease in σ2 receptor affinity for benzyl-containing analogs, with Kᵢ values reaching 1870 nM. frontiersin.org

However, other studies have produced mixed-affinity ligands. Research on certain pyridine dicarbonitriles incorporating the 1-benzylpiperidine structure yielded compounds with high affinity for both σ1 and σ2 receptors. mdpi.com For instance, compound 5 from this series, while highly selective for σ1R, still possessed a notable affinity for rat σ2 receptors (rσ₂R), which was used to calculate its high selectivity ratio of 270-fold in favor of σ1R. mdpi.com Similarly, compound 7 showed high affinity for both receptors but with a lower selectivity ratio of 93-fold for σ1R. mdpi.com The introduction of polar groups and variations in the distance between the piperidine nitrogen and a phenyl moiety can lead to ligands with considerable σ2-receptor affinity, thereby reducing the σ1/σ2 selectivity. nih.gov

| Compound | Kᵢ (hσ₁R) [nM] | Kᵢ (rσ₂R) [nM] | Selectivity Ratio (Kᵢ rσ₂R / Kᵢ hσ₁R) | Source |

|---|---|---|---|---|

| Compound 5 | 1.45 | ~391.5 (Calculated) | 270 | mdpi.com |

| Compound 7 | Not specified | Not specified | 93 | mdpi.com |

The 4-phenoxypiperidine scaffold is a key structural feature in the development of non-imidazole antagonists for the histamine (B1213489) H3 receptor. acs.orghud.ac.uknih.govacs.org

The 4-phenoxypiperidine core is considered a conformationally restricted version of the flexible 3-amino-1-propanol moiety, which is a common element in many previously described non-imidazole histamine H3 ligands. acs.orgnih.govacs.org By replacing a more flexible fragment with the rigid 4-hydroxypiperidine (B117109) moiety, researchers have developed new series of potent H3 antagonists. acs.org This structural constraint is a key aspect of the pharmacophore design for this class of compounds. acs.org

In vitro activity for this class of compounds has been determined at the recombinant human H3 receptor. acs.orgnih.govacs.org While many derivatives based on the 4-phenoxypiperidine core have been found to be potent H3 antagonists, the nature of the substituent on the piperidine nitrogen is critical for activity. acs.orgnih.gov

In a series of 4-(piperidin-4-yloxy)-benzonitrile derivatives, compounds with small alkyl groups like N-isopropyl or N-cyclopentyl on the piperidine nitrogen were found to be very potent H3 ligands. acs.org In stark contrast, the N-benzyl analogue (compound 11k) resulted in a more than 100-fold loss of activity, demonstrating that the benzyl group is detrimental to high-affinity binding at the histamine H3 receptor within this chemical series. acs.org

| Compound | N-Substituent | H3 Receptor Affinity (pKᵢ) | Source |

|---|---|---|---|

| 11e | Isopropyl | 7.55 | acs.org |

| 11j | Cyclopentyl | 8.11 | acs.org |

| 11k | Benzyl | < 6.0 | acs.org |

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3, particularly H3K4 and H3K9. ijpcbs.comclinmedkaz.org This enzymatic activity makes LSD1 a key regulator of gene expression, and its overexpression is implicated in various cancers by promoting proliferation and blocking cell differentiation. ijpcbs.com

Reversible Inhibitory Activity in Epigenetic Regulation (in vitro)

The inhibition of LSD1 is a promising strategy in cancer therapy. acs.org LSD1 inhibitors can be classified as either irreversible or reversible. While many inhibitors function by forming a covalent adduct with the FAD cofactor, reversible inhibitors offer an alternative mechanism of action. At present, there is no specific in vitro data available from the reviewed literature detailing the reversible inhibitory activity of this compound against LSD1.

Cellular Impact on Cancer Cell Migration (in vitro)

The inhibition of LSD1 has been shown to suppress stem cell-like properties and sensitize certain cancer cells to immunotherapy. ijpcbs.com Furthermore, the metastatic process involves complex changes that enable cancer cells to migrate and invade surrounding tissues. researchgate.net This process can be studied in vitro using assays that measure cell mobility and invasion through an extracellular matrix. researchgate.netacs.orgunisi.it However, specific research data on the direct impact of this compound on cancer cell migration in vitro is not available in the reviewed scientific literature.

Dipeptidyl Peptidase IV (DPP IV) Inhibition

Dipeptidyl peptidase IV (DPP IV) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.gov By inhibiting DPP IV, the levels of active GLP-1 are increased, which in turn enhances insulin (B600854) secretion and helps regulate blood glucose. nih.govontosight.ai This mechanism has made DPP IV inhibitors, or "gliptins," a significant class of drugs for the management of type 2 diabetes. ontosight.aiontosight.ai

In a study focused on the design and in vitro evaluation of novel DPP IV inhibitors, a compound described as a 4-benzylpiperidine (B145979) derivative was assessed for its inhibitory activity. This structurally related analog demonstrated a measurable inhibitory effect on DPP IV.

Table 1: In Vitro DPP IV Inhibitory Activity of a 4-Benzylpiperidine Derivative

| Compound | IC50 (µM) |

|---|---|

| 4-benzylpiperidine derivative (1) | 1.6 ± 0.04 |

Data sourced from a study on novel DPP IV inhibitors.

Dopamine (B1211576) Receptor 4 (D4R) Antagonism

The dopamine D4 receptor (D4R), a member of the D2-like family of G-protein-coupled receptors, is primarily expressed in the central nervous system, including key areas of the cortico-basal ganglia network. Its unique distribution has led to renewed interest in developing selective D4R antagonists for potential use in treating various CNS disorders.

Research into new piperidine-based ligands as D4R antagonists has identified several potent and selective compounds. In a study synthesizing and evaluating analogs of a known D4R compound, a derivative referred to as the "4-benzyl analog 8" was identified as a potent D4R antagonist. This analog demonstrated high affinity for the human D4 receptor.

Table 2: In Vitro D4R Binding Affinity of a Related 4-Benzylpiperidine Analog

| Compound | Target | pKi |

|---|---|---|

| 4-benzyl analog (8) | D4R | 8.8 |

Data reflects the affinity constant (pKi) for the human cloned D4 receptor expressed in HEK293 cells.

Muscarinic Receptor 4 (m4) Antagonism

The muscarinic acetylcholine (B1216132) M4 receptor (m4) is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase. These receptors are expressed in brain regions associated with cognitive function and social behavior, such as the striatum and prefrontal cortex. Selective antagonism of the M4 receptor is being investigated as a potential therapeutic strategy for neurological conditions like Parkinson's disease and dystonia. While derivatives of 1-benzylpiperidine have been developed as M4 antagonists, specific data on the direct antagonistic activity of this compound at the M4 receptor is not available in the reviewed literature.

Antiviral Activity against Specific Targets (e.g., Ebola Virus)

While direct studies on the antiviral activity of this compound against the Ebola virus (EBOV) are not extensively detailed in the available literature, the potential for such activity can be inferred from research on structurally similar compounds. The Ebola virus glycoprotein (B1211001) (GP) is a critical component for viral entry into host cells, making it a prime target for antiviral drug development. nih.gov The entry process involves the GP1 subunit binding to the cell surface and the GP2 subunit mediating membrane fusion. nih.gov Small molecules that interfere with this process are considered promising entry inhibitors. nih.govcsic.es

Research into thiophene (B33073) derivatives has identified compounds with a 2-(1-benzylpiperidin-4-yl)ethyl substituent as being evaluated for their potential as EBOV entry inhibitors. nih.govacs.org The mechanism of action for many EBOV entry inhibitors involves binding to a hydrophobic groove at the interface of the GP1 and GP2 subunits. nih.gov This interaction can allosterically inhibit the binding of the viral glycoprotein to the host's Niemann-Pick C1 (NPC1) protein, a crucial step for viral entry. nih.govnih.govplos.org Compounds like toremifene (B109984) and imipramine (B1671792) have been shown to block EBOV infection by binding to the viral glycoprotein. nih.gov

Given the presence of the benzylpiperidine moiety in this compound, a feature shared with other compounds investigated for anti-Ebola activity, it is plausible that it could also function as an EBOV entry inhibitor. nih.govacs.org The general mechanism for such inhibitors is the disruption of the viral entry stage, a critical step in the viral life cycle. csic.es

Table 1: Activity of Selected Ebola Virus Entry Inhibitors

| Compound/Drug | Target | Mechanism of Action | Reported IC50/EC50 |

|---|---|---|---|

| Toremifene | Ebola Virus Glycoprotein (GP) | Blocks infection by binding to EBOV-GP, acting as an antiviral entry inhibitor. nih.gov | Micromolar range nih.gov |

| Imipramine | Ebola Virus Glycoprotein (GP) | Blocks infection by binding to EBOV-GP, acting as an antiviral entry inhibitor. nih.gov | Micromolar range nih.gov |

| MBX2254 | Ebola Virus Entry | Inhibits GP-NPC1 protein interaction. nih.gov | ~0.28 µM nih.gov |

| MBX2270 | Ebola Virus Entry | Inhibits GP-NPC1 protein interaction. nih.gov | ~10 µM nih.gov |

This table presents data for related or exemplary compounds to illustrate the mechanism of Ebola virus entry inhibition; direct data for this compound is not available.

Enzymatic Interactions and Mechanisms of Action

The enzymatic interactions of this compound and its analogues have been a subject of investigation, particularly concerning their effects on monoamine oxidase (MAO) enzymes. An analogue, N-benzyl-4-(4-methylphenoxy)piperidine, has been identified as an inhibitor of MAO-A.

The mechanism of inhibition involves the compound binding to key amino acids within the active site of the MAO-A enzyme. Docking studies have revealed that these compounds can form π–π interactions with aromatic residues in the active site, which enhances their binding affinity and specificity. This interaction blocks the enzyme's ability to metabolize its substrates, which include key neurotransmitters.

The study of related 4-(benzyloxy)phenoxypiperidine compounds has also pointed towards inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), another important enzyme. mdpi.com While direct inhibitory data for this compound on LSD1 is not specified, the shared structural motifs suggest a potential for interaction. mdpi.com

Table 2: Investigated Enzymatic Interactions of Related Piperidine Compounds

| Compound Class | Enzyme Target | Interaction Type | Potential Effect |

|---|---|---|---|

| N-benzyl-4-(4-methylphenoxy)piperidine | Monoamine Oxidase A (MAO-A) | Inhibition via binding to the active site. | Modulation of neurotransmitter levels. |

| 4-(benzyloxy)phenoxypiperidine derivatives | Lysine-Specific Demethylase 1 (LSD1) | Reversible Inhibition. mdpi.com | Potential epigenetic modulation. mdpi.com |

Structure Activity Relationship Sar Studies and Mechanistic Insights

Positional and Substituent Effects on Biological Activity

The strategic placement and chemical nature of substituents on the aromatic and heterocyclic rings, as well as the introduction of specific functional groups, profoundly influence the pharmacological profile of 1-Benzyl-4-phenoxypiperidine analogues.

Modifications to the benzyl (B1604629) and phenoxy aromatic rings are a key strategy for modulating receptor affinity and selectivity. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues targeting sigma (σ) receptors, substitutions on the benzyl group's aromatic ring led to either similar or slightly reduced affinity for the σ1 receptor. nih.gov Conversely, introducing halogen substituents onto both the phenylacetamide and benzyl aromatic rings maintained a similar affinity for σ1 receptors but significantly enhanced affinity for σ2 receptors. nih.gov

Further studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives provided more detailed insights. The position of the substituent on the phenylacetamide ring was found to be critical. Generally, compounds with substituents at the 3-position displayed higher affinity for both σ1 and σ2 receptors compared to their 2- or 4-substituted counterparts. nih.gov The selectivity for σ1 receptors followed a trend where 3-substituted analogues were more selective than 2- and 4-substituted analogues for substituents like Cl, Br, F, NO2, and OMe. nih.gov Electron-donating groups such as OH, OMe, or NH2 tended to produce moderate affinity for σ1 receptors but negligible affinity for σ2 receptors. nih.gov

In a different class of compounds, the 1-(4-(phenoxymethyl)benzyl)piperidines, which are histamine (B1213489) H3 receptor antagonists, substitutions on the phenoxy group were explored. The introduction of halogens, small alkyl groups, or methoxy (B1213986) groups at the 4-position of the phenoxy ring resulted in an increased affinity for the human H3 receptor. acs.org

Table 1: Effect of Aromatic Ring Substitution on Sigma (σ) Receptor Affinity for N-(1-benzylpiperidin-4-yl)phenylacetamide Analogues

| Substitution Position (Phenylacetamide Ring) | General Effect on Affinity | Selectivity Trend (σ1 vs σ2) |

| 3-position | Higher affinity for σ1 and σ2 | 3 > 2 ≈ 4 |

| Halogen substitution | Increased affinity for σ2 | Maintained affinity for σ1 |

| Electron-donating groups (e.g., OH, OMe) | Moderate affinity for σ1 | Weak/negligible for σ2 |

Data sourced from multiple studies on phenylacetamide derivatives. nih.gov

The piperidine (B6355638) ring is a core component of the this compound scaffold, and its modification can significantly impact biological activity. The significance of heterocyclic rings in drug design is well-established, as they influence physicochemical properties, pharmacokinetics, and biological interactions. nih.govopenmedicinalchemistryjournal.com The morpholine (B109124) ring, for example, is often used in medicinal chemistry to impart favorable drug-like properties. sci-hub.se

Specific functional groups are the anchors for ligand-target recognition, participating in key binding interactions. In the development of histamine H3 receptor antagonists, the introduction of small, hydrophilic moieties into the benzylpiperidine structure was shown to improve drug-likeness parameters while preserving high receptor affinity. researchgate.net For example, a keto derivative demonstrated favorable lipophilic efficiency (LipE) and ligand-lipophilicity efficiency (LLEP) values while maintaining high affinity. researchgate.net

In the context of σ receptor ligands, the phenylacetamide moiety is crucial. Comparative molecular field analysis revealed that the electrostatic properties of substituents on the phenylacetamide aromatic ring strongly influence binding to σ1 receptors. nih.gov The amide group itself is a key feature, and studies on related scaffolds have explored its replacement with bioisosteres like 1-hydroxy and 1-amino-2,2,2-trifluoro-1-ethyl groups to modulate activity. sci-hub.se The nature of the linker between aromatic and heterocyclic components is also vital; studies on tetrahydroisoquinoline-based inhibitors showed that –CH2– or –CONH– linkers were more effective than –CO– or –COCH2– linkers, highlighting the importance of the precise positioning of terminal aromatic rings for target binding. nih.gov

Pharmacophore Model Development

Pharmacophore modeling is a computational approach that defines the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dergipark.org.tr This model serves as a template in virtual screening to identify new, structurally diverse compounds with the potential for similar biological effects. dergipark.org.trnih.gov The process typically involves identifying common features such as hydrogen bond acceptors/donors, hydrophobic groups, and aromatic rings among a set of active compounds. pharmacophorejournal.com

For ligands targeting the σ1 receptor, pharmacophore models have been developed and refined over time. Glennon's σ1 pharmacophore model, for example, has been used to provide a structural basis for understanding the affinity and functional activity of newly synthesized analogues. sci-hub.se A validated pharmacophore model for a series of non-nucleoside reverse transcriptase inhibitors (NNRTIs) consisted of three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor, which explained the critical interactions within the enzyme's active site. nih.gov The development of such models relies on a dataset of compounds with a wide range of biological activities to ensure predictivity. nih.gov The 4-phenoxypiperidine (B1359869) core itself has been described as a conformationally restricted version of the more flexible 3-amino-1-propanol moiety found in many non-imidazole histamine H3 ligands, making it a valuable scaffold for pharmacophore-based design. acs.org

Table 2: Common Features in Pharmacophore Models

| Feature | Description | Role in Binding |

| Aromatic Ring (R) | A planar, cyclic, conjugated system. | π-π stacking, hydrophobic interactions. |

| Hydrogen Bond Acceptor (A) | An electronegative atom (e.g., O, N) that can accept a hydrogen bond. | Forms directional interactions with donors. |

| Hydrogen Bond Donor (D) | An electropositive hydrogen atom attached to an electronegative atom. | Forms directional interactions with acceptors. |

| Hydrophobic Group (H) | A nonpolar group that avoids contact with water. | Van der Waals forces, hydrophobic collapse. |

| Positive/Negative Ionizable | A group that can carry a formal positive or negative charge. | Electrostatic interactions, salt bridges. |

This table summarizes common pharmacophoric features as described in computational chemistry literature. pharmacophorejournal.com

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule dictates how its pharmacophoric features are presented to a biological target. Conformational analysis, therefore, is crucial for understanding and predicting biological activity. Studies on structurally related 1-benzyl-1,2,3,4-tetrahydroisoquinolines have shown that the heterocyclic ring typically prefers a half-chair conformation, with bulky phenyl rings in a pseudo-equatorial position. nih.gov In these molecules, the distances between key pharmacophoric atoms, such as a halogen, a nitrogen atom, and the centroid of the benzyl ring, were highly correlated with D1 dopamine (B1211576) receptor activity. nih.gov

The 4-phenoxypiperidine core is considered a "conformationally restricted" scaffold. acs.orgresearchgate.net This rigidity reduces the number of possible low-energy conformations, which can be advantageous in drug design as it pre-organizes the molecule for optimal receptor binding, potentially increasing affinity and selectivity. The analysis of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives using Nuclear Overhauser Effect (NOESY) NMR spectroscopy revealed that the introduction of a single fluorine atom could significantly alter the conformational landscape, causing one specific conformer group to predominate. mdpi.com Similarly, computational and X-ray crystallography studies on 5-benzylimidazolidin-4-one derivatives have shown that while the benzyl group may rotate somewhat freely at ambient temperatures, it often adopts specific staggered or eclipsed conformations relative to the heterocyclic ring. ethz.ch These preferred conformations are critical for shielding one face of the molecule, which is a key aspect of its mechanism in organocatalysis. ethz.ch This highlights that even for seemingly flexible groups like a benzyl substituent, specific conformational preferences can exist and are vital for biological function.

Computational Chemistry and Molecular Modeling Paradigms

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding mode of a ligand to a protein's active site.

Prediction of Ligand-Target Binding Modes

While specific molecular docking studies on 1-benzyl-4-phenoxypiperidine are not extensively documented in publicly available research, investigations into the closely related 1-benzoyl-4-phenoxypiperidine scaffold have provided insights into its binding mode with biological targets. For instance, in the context of inhibiting the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, structure-based design and optimization have been performed on this scaffold nih.gov. These studies help in characterizing the binding mode of new inhibitors nih.gov. The N-benzyl group, a key feature of the subject compound, is known to be a suitable moiety for systematic extension in peptidomimetics to interact with target proteins mdpi.com.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The analysis of intermolecular interactions is fundamental to understanding the stability of a ligand-receptor complex. For derivatives of the subject compound's core structure, various interactions are observed. For example, in novel 1-(4-chlorobenzhydryl) piperazine (B1678402) derivatives, molecular docking studies have been crucial in elucidating binding interactions researchgate.net. In other related molecules, hydrogen bonds and hydrophobic interactions play a significant role in the binding affinity. For instance, studies on phenylalanine-containing peptidomimetics show that compounds can form hydrogen bonds with specific amino acid residues like Asn57 and Lys70, and engage in hydrophobic interactions with residues such as Leu56 and Ile73 mdpi.com.

Receptor-Ligand Complex Energy Minimization

Following the initial docking of a ligand into a receptor's binding site, energy minimization of the complex is performed to achieve a more stable and realistic conformation. This process refines the geometry of the ligand and the surrounding amino acid side chains to resolve any steric clashes and optimize intermolecular interactions. This step is a standard procedure in molecular dynamics simulations which can follow docking to assess the stability of binding over time researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the chemical features that are important for activity.

Derivation of Predictive Models for Biological Activity

While a specific QSAR model for this compound is not available, the principles of QSAR have been applied to various N-benzylpiperidine derivatives to predict their biological activities. For example, structure-activity relationship (SAR) studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors have demonstrated a strong correlation between the compound's IC50 values for enzyme inhibition and their activity in cancer cells nih.gov. Such studies are foundational for developing predictive QSAR models. The general approach involves synthesizing a series of related compounds and evaluating their biological activity, which then serves as the dataset for building the QSAR model nih.gov.

Identification of Key Molecular Descriptors Influencing Activity

The development of a robust QSAR model relies on the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be electronic, steric, or hydrophobic in nature. For instance, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, it was found that substituting the benzamide (B126) with a bulky moiety in the para position led to a substantial increase in anti-acetylcholinesterase activity nih.gov. Furthermore, the introduction of an alkyl or phenyl group at the nitrogen atom of the benzamide dramatically enhanced the activity, highlighting the importance of steric and electronic properties at this position nih.gov. The basicity of the piperidine (B6355638) nitrogen atom also appears to be a crucial factor for activity nih.gov.

The table below illustrates the structure-activity relationship for a series of 1-benzoyl-4-phenoxypiperidine derivatives as inhibitors of the β-catenin/BCL9 interaction, which can inform potential QSAR models for the broader class of 4-phenoxypiperidines.

| Compound | R1 | R2 | R3 | Ki (μM) |

| ZL3138 | H | H | H | 0.96 |

| Analog 1 | F | H | H | >20 |

| Analog 2 | H | F | H | 2.5 |

| Analog 3 | H | H | F | 1.8 |

| Analog 4 | OCH3 | H | H | >20 |

Data adapted from studies on 1-benzoyl-4-phenoxypiperidines as β-catenin/BCL9 inhibitors nih.gov.

This data suggests that substitutions on the phenoxy ring can significantly impact the inhibitory activity, providing key insights into the molecular features that could be used as descriptors in a QSAR model.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. The process of geometry optimization involves finding the arrangement of atoms that minimizes the total electronic energy of the molecule.

For this compound, DFT calculations would be employed to predict its most stable three-dimensional structure. This is achieved by utilizing a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. A common approach involves the use of a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p). nih.govresearchgate.net The B3LYP functional incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, offering a balance between accuracy and computational cost. nih.govresearchgate.net The 6-311G(d,p) basis set provides a flexible description of the electron distribution by using multiple functions for valence electrons and including polarization functions (d,p) to account for non-spherical electron density. nih.govresearchgate.net

The geometry optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface. The convergence to a true minimum is confirmed by performing a harmonic vibrational frequency analysis, where the absence of imaginary frequencies indicates a stable structure. researchgate.net

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the preferred orientation of the benzyl (B1604629) and phenoxy groups relative to the piperidine ring. This structural information is fundamental for understanding its chemical reactivity and how it might interact with a biological target.

Table 1: Representative Parameters for DFT-Based Geometry Optimization

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Functional | Approximates the exchange-correlation energy. | B3LYP |

| Basis Set | Describes the atomic orbitals. | 6-311G(d,p) |

| Software | Program used to perform the calculations. | Gaussian, ORCA, etc. |

| Convergence Criteria | Thresholds for energy and force to stop the optimization. | 10-6 Hartree (Energy), 10-4 Hartree/Bohr (Force) |

| Solvation Model | Accounts for the effect of a solvent (optional). | Polarizable Continuum Model (PCM) |

Molecular Dynamics (MD) Simulations for Binding Mechanism Elucidation

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.com This technique allows for the exploration of the conformational landscape of a molecule and its interactions with its environment, such as a biological receptor. mdpi.comnih.gov For this compound, MD simulations can provide detailed insights into the dynamics of its binding to a target protein, revealing the key intermolecular interactions that stabilize the complex.

The simulation process begins with the optimized structure of this compound, often obtained from DFT calculations or experimental data, and a model of the target receptor. The molecule is then placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions. The interactions between all atoms in the system are described by a force field, such as OPLS-AA or AMBER. pku.edu.cn

The simulation proceeds by integrating Newton's equations of motion for each atom, allowing the system to evolve over time. The resulting trajectory provides a detailed movie of the molecular motions, from which various properties can be analyzed. Extended MD simulations, often on the order of nanoseconds to microseconds, are necessary to observe significant conformational changes and binding events. nih.gov

By analyzing the MD trajectory, it is possible to identify the specific amino acid residues in the receptor's binding pocket that interact with this compound. nih.govrsc.org These interactions can include hydrogen bonds, hydrophobic contacts, and π-π stacking interactions between the aromatic rings of the ligand and the receptor. nih.govnih.gov The stability of these interactions over the course of the simulation can provide a measure of the binding affinity and the residence time of the ligand in the binding site. nih.gov This detailed understanding of the binding mechanism at a molecular level is invaluable for the rational design of more potent and selective ligands. mdpi.com

Table 2: Key Components of a Molecular Dynamics Simulation for Binding Studies

| Component | Description | Example |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters that describe the potential energy of the system. | OPLS-AA, AMBER, CHARMM |

| Water Model | A model to represent the solvent molecules. | TIP3P, SPC/E |

| Simulation Engine | Software used to run the MD simulation. | GROMACS, AMBER, NAMD |

| Simulation Time | The duration of the simulation. | 100 ns - 1 µs |

| Ensemble | The statistical mechanical ensemble used (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Analysis | Techniques used to analyze the trajectory. | RMSD, RMSF, Hydrogen Bond Analysis, Interaction Energy Calculation |

Future Directions and Research Perspectives

Exploration of Novel Pharmacological Targets

The versatility of the 1-benzylpiperidine (B1218667) core structure allows for the exploration of a wide range of pharmacological targets. While this scaffold is known for its interaction with certain receptors, ongoing research aims to uncover new therapeutic applications by investigating its effects on other biological pathways.

Analogues of 1-benzylpiperidine have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The inhibition of AChE is a key mechanism in the treatment of Alzheimer's disease. nih.gov For instance, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a well-established AChE inhibitor. nih.govnih.gov Future research could focus on designing 1-benzyl-4-phenoxypiperidine derivatives that selectively target AChE, potentially leading to new treatments for neurodegenerative disorders.

Another promising area of investigation is the modulation of sigma receptors. These receptors are implicated in a variety of neurological conditions, and ligands that bind to them can exhibit neuroprotective properties. nih.govchemrxiv.org The 1-benzylpiperidine framework is a common feature in many sigma receptor modulators. By modifying the phenoxy group and the benzyl (B1604629) substituent, it may be possible to develop novel ligands with high affinity and selectivity for sigma receptor subtypes, opening up new avenues for the treatment of stroke and other neurological disorders. nih.gov

Furthermore, derivatives of 1-benzylpiperidine have shown activity as dopamine (B1211576) reuptake inhibitors. wikipedia.org The dopamine transporter is a key target for the treatment of conditions such as depression and attention deficit hyperactivity disorder (ADHD). Research into novel this compound analogues could lead to the development of more selective and effective dopamine reuptake inhibitors with potentially fewer side effects.

| Potential Pharmacological Target | Therapeutic Area | Example of Related Compound Activity |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine is a potent inhibitor. nih.govnih.gov |

| Sigma Receptors | Neurological Disorders (e.g., stroke) | 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638), a sigma receptor agonist, shows neuroprotective effects. nih.gov |

| Dopamine Transporter | Depression, ADHD | 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine acts as a selective dopamine reuptake inhibitor. wikipedia.org |

Advanced Computational Approaches in Compound Design

To expedite the discovery of novel drug candidates based on the this compound scaffold, advanced computational techniques are becoming increasingly integral to the design process. These in silico methods allow for the rapid screening of virtual libraries and the prediction of molecular properties, thereby reducing the time and cost associated with traditional drug discovery.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for understanding the relationship between the chemical structure of a compound and its biological activity. By developing QSAR models for a series of this compound analogues, researchers can identify key structural features that are essential for their desired pharmacological effect.

Molecular docking simulations can provide insights into the binding interactions between a ligand and its target protein at the atomic level. This information is crucial for the rational design of more potent and selective inhibitors. For example, docking studies could be used to optimize the fit of this compound derivatives within the active site of acetylcholinesterase or the binding pocket of the sigma receptor.

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, allowing researchers to study the conformational changes that occur upon binding. This can help to elucidate the mechanism of action and to predict the binding affinity of novel compounds.

| Computational Approach | Application in Drug Design |

| Quantitative Structure-Activity Relationship (QSAR) | Identifies key structural features for biological activity. |

| Molecular Docking | Predicts binding interactions between a ligand and its target protein. |

| Molecular Dynamics (MD) Simulations | Studies the dynamic behavior and conformational changes of the ligand-receptor complex. |

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of novel and structurally diverse analogues of this compound is essential for exploring its full therapeutic potential. The development of advanced synthetic strategies that allow for the efficient and stereoselective construction of these complex molecules is a key area of ongoing research.

One common approach to the synthesis of 1-benzyl-4-substituted piperidines involves the use of 1-benzyl-4-piperidone as a starting material. sigmaaldrich.com This versatile intermediate can be subjected to a variety of chemical transformations to introduce different functional groups at the 4-position. For example, a Wittig reaction or a Horner-Wadsworth-Emmons reaction could be used to introduce a carbon-carbon double bond, which can then be further functionalized.

Another strategy involves the nucleophilic substitution of a leaving group at the 4-position of a pre-formed piperidine ring. For instance, the synthesis of this compound can be achieved by the Williamson ether synthesis, where 1-benzyl-4-hydroxypiperidine (B29503) is reacted with a phenoxide salt.

To create more complex and stereochemically defined analogues, asymmetric synthesis methods are being explored. For example, the reduction of a pyridinium (B92312) salt followed by a two-stage epoxidation and subsequent ring-opening with a nucleophile can establish a specific stereochemical relationship between substituents on the piperidine ring. researchgate.net This approach allows for the synthesis of enantiomerically pure compounds, which is often crucial for achieving the desired pharmacological activity and minimizing off-target effects.

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzyl-4-phenoxypiperidine and its derivatives?

The synthesis of this compound derivatives typically involves multi-step reactions. A common approach includes:

- Benzyl protection : Using benzyl chloroformate under basic conditions to protect the piperidine nitrogen, as demonstrated in the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid .

- Functionalization : Introducing substituents (e.g., phenoxy groups) via nucleophilic substitution or coupling reactions. For example, coupling phenoxides with activated intermediates like chlorides or bromides at the 4-position of piperidine .

- Deprotection : Selective removal of protecting groups under mild acidic or catalytic hydrogenation conditions .

Key reagents include triethylamine (base), dichloromethane (solvent), and coupling agents like HATU .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Characterization relies on a combination of analytical techniques:

- NMR Spectroscopy : 1H and 13C NMR are used to confirm chemical environments. For instance, in (4-(4-Benzylbenzoyl)piperidin-1-yl)(2,4-difluoro-5-hydroxyphenyl)methanone, distinct peaks for aromatic protons (δ 6.8–7.4 ppm) and piperidine carbons (δ 40–60 ppm) were observed .

- HPLC : Purity assessment via retention times (e.g., 13.036 minutes for compound 22b) and peak area analysis (≥95% at 254 nm) .

- Elemental Analysis : Cross-validation of calculated vs. experimental C/H/N percentages to detect impurities .

Q. What safety protocols are essential when handling this compound derivatives?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during reactions involving volatile solvents .

- Emergency Measures : In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental yields in synthetic procedures?

- Reaction Optimization : Adjust stoichiometry, temperature, or solvent polarity. For example, using THF instead of DCM improved yields in fluorinated piperidine synthesis .

- Purification Techniques : Employ column chromatography with optimized eluent ratios (e.g., n-hexane/EtOAc 5:5) to isolate pure products .

- Analytical Cross-Checks : Use LC-MS to identify byproducts and adjust reaction conditions accordingly .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound-based compounds?

- Substituent Variation : Introduce electron-withdrawing (e.g., -CF3) or donating groups (e.g., -OCH3) at the phenoxy ring to modulate bioactivity. Compound 27 (with -CF3) showed enhanced binding affinity compared to non-fluorinated analogs .

- Biological Assays : Test derivatives against target receptors (e.g., opioid or neurological receptors) using competitive binding assays. For example, 4-Anilino-1-benzylpiperidine was studied as a fentanyl impurity with potential receptor interactions .

- Computational Modeling : Perform docking studies to predict binding modes and guide synthetic prioritization .

Q. How should researchers address conflicting toxicity data in literature for piperidine derivatives?

- Tiered Testing : Conduct acute toxicity studies (OECD 423) followed by subchronic assays to assess organ-specific effects .

- Metabolic Profiling : Use in vitro hepatocyte models to identify toxic metabolites, as limited in vivo data exist for many derivatives .

- Literature Synthesis : Compare data across structurally similar compounds (e.g., 4-Benzylpiperidine’s acute oral toxicity LD50 = 300 mg/kg) to infer safety thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.